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Compound of Interest

Compound Name: AZ-5104-d2

Cat. No.: B15610025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of AZ-5104-d2. It is intended for researchers, scientists, and
professionals in the field of drug development who are interested in the application of this
compound in the study of Epidermal Growth Factor Receptor (EGFR) signaling and cancer
therapeutics. This document includes a summary of its physicochemical and biological
properties, detailed experimental protocols for its characterization, and visualizations of its
mechanism of action and experimental workflows.

Introduction

AZ-5104-d2 is the deuterium-labeled analog of AZ-5104, an active metabolite of the third-
generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (AZD9291).[1] Deuterated
compounds are frequently used as internal standards in quantitative mass spectrometry-based
bioanalytical assays due to their similar physicochemical properties and co-eluting nature with
the non-labeled analyte, while being distinguishable by their mass-to-charge ratio.[2][3][4] This
allows for precise and accurate quantification of the analyte in complex biological matrices. AZ-
5104 itself is a potent inhibitor of EGFR, including clinically relevant mutations such as L858R
and the T790M resistance mutation.[5][1]

Chemical Structure and Physicochemical Properties
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The chemical structure of AZ-5104-d2 is identical to that of AZ-5104, with the exception of the
presence of two deuterium atoms. This isotopic substitution results in a slightly higher

molecular weight.

Table 1: Physicochemical Properties of AZ-5104 and AZ-5104-d2

Property

AZ-5104

AZ-5104-d2

Reference(s)

N-(2-((2-
(dimethylamino)ethyl)
(methyl)amino)-5-((4-

N-(2-((2-
(dimethylamino)ethyl)
(methyl-d2)amino)-5-

) (1H-indol-3- ((4-(1H-indol-3-
Chemical Name o o [6]
yl)pyrimidin-2- yl)pyrimidin-2-
yl)amino)-4- yl)amino)-4-
methoxyphenyl)acryla  methoxyphenyl)acryla
mide mide
Molecular Formula C27H31N702 C27H29D2N702 [6]
Molecular Weight 485.58 g/mol 487.59 g/mol [6]
CAS Number 1421373-98-9 2719691-01-5 [6]
Appearance Crystalline solid Not specified [7]
Solubility DMSO: = 2.5 mg/mL Not specified [8]

Biological Activity and Mechanism of Action

AZ-5104 is a potent and selective inhibitor of EGFR. It demonstrates significant activity against
both activating EGFR mutations (e.g., L858R, exon 19 deletion) and the T790M resistance
mutation, which commonly arises after treatment with first and second-generation EGFR TKiIs.

[9][10][11] The mechanism of action involves the irreversible binding to the cysteine residue at

position 797 in the ATP-binding pocket of the EGFR kinase domain, thereby blocking its

downstream signaling.

Signaling Pathway
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AZ-5104 inhibits the EGFR signaling pathway, which plays a crucial role in cell proliferation,
survival, and differentiation.[12][13] Inhibition of EGFR phosphorylation prevents the activation
of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades.[13][14]
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EGFR Signaling Pathway Inhibition by AZ-5104

In Vitro Activity

AZ-5104 has demonstrated potent inhibitory activity against various EGFR mutants in both

biochemical and cellular assays.

Table 2: In Vitro Inhibitory Activity of AZ-5104
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Target/Cell ]
Assay Type Li Mutation ICso | Glso (nM) Reference(s)
ine
Biochemical
EGFR L858R/T790M 1 [1]
Assay
EGFR L858R 6 [1]
EGFR L861Q 1 [1]
EGFR Wild-Type 25 [1]
ErbB4 - 7 [1]
Cellular EGFR
_ H1975 L858R/T790M 2 [1]
Phosphorylation
PC-9 Exon 19 del 2 [1]
LoVo Wild-Type 33 [1]
Cell Growth
- H1975 L858R/T790M 24 [7]
Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of AZ-5104.

Synthesis of AZ-5104-d2

A detailed, step-by-step synthesis protocol for AZ-5104 and its deuterated analog is not publicly
available and is likely considered proprietary information. However, the general principle for the
synthesis of AZ-5104-d2 involves the deuteration of the AZ-5104 molecule. This is typically
achieved by using deuterated reagents at a specific step in the synthetic route. AZ-5104 itself is
a demethylated metabolite of AZD9291.[1]

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of AZ-5104 on the proliferation of cancer cell lines.
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Materials:

e Cancer cell lines (e.g., H1975, PC-9)

e Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
e AZ-5104

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
e 96-well plates

o Multichannel pipette

o Plate reader

Procedure:

o Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to
adhere overnight.[6][15][16][17]

e Prepare serial dilutions of AZ-5104 in culture medium.

» Remove the existing medium from the wells and add 100 uL of the AZ-5104 dilutions. Include
a vehicle control (e.g., DMSO).

 Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO-.

e Add 10 pL of MTT solution to each well and incubate for an additional 4 hours.[7][17]
e Add 100 pL of solubilization solution to each well to dissolve the formazan crystals.[7]
e Measure the absorbance at 570 nm using a plate reader.

o Calculate the Glso value, which is the concentration of the compound that causes 50%
inhibition of cell growth.
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Western Blot for EGFR Phosphorylation

This protocol is used to assess the inhibitory effect of AZ-5104 on EGFR phosphorylation.

Materials:

Cancer cell lines

AZ-5104

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or [3-actin)
HRP-conjugated secondary antibodies

SDS-PAGE gels

PVDF membranes

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to grow to 70-80% confluency.

Treat the cells with various concentrations of AZ-5104 for a specified time (e.g., 2 hours).
Lyse the cells with ice-cold lysis buffer.[18][19]

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein (20-30 pg) on an SDS-PAGE gel and transfer them to a
PVDF membrane.[18]

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
[20]

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_EGFR_Following_Egfr_IN_110_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_EGFR_Signaling_Following_EGFR_IN_112_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Western_Blot_Analysis_of_p_EGFR_Following_Egfr_IN_110_Treatment.pdf
https://www.abcam.com/en-us/technical-resources/protocols/western-blot-for-phosphorylated-proteins
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Wash the membrane again and detect the signal using a chemiluminescent substrate and an
imaging system.[19]

e Quantify the band intensities to determine the level of EGFR phosphorylation relative to total
EGFR and a loading control.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of AZ-5104 in a mouse model.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Cancer cell line (e.g., H1975)

Matrigel

AZ-5104 formulation for oral administration

Calipers
Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10° cells) mixed with Matrigel
into the flank of each mouse.[21][22]

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).
o Randomize the mice into treatment and control groups.

o Administer AZ-5104 orally at the desired dose and schedule (e.g., 5 mg/kg, once daily).[1]
The control group receives the vehicle.
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* Measure the tumor volume with calipers every 2-3 days.
« Monitor the body weight of the mice as an indicator of toxicity.

* At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of an EGFR
inhibitor like AZ-5104.
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Preclinical Evaluation Workflow for AZ-5104

Conclusion

AZ-5104-d2 is a valuable tool for the accurate quantification of AZ-5104 in preclinical and
clinical studies. AZ-5104 is a potent, third-generation EGFR inhibitor with significant activity
against sensitizing and resistance mutations. The experimental protocols and data presented in
this guide provide a solid foundation for researchers investigating the therapeutic potential of
targeting the EGFR signaling pathway in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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